molecular formula C8H12O3 B053191 Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate CAS No. 120052-54-2

Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate

Cat. No.: B053191
CAS No.: 120052-54-2
M. Wt: 156.18 g/mol
InChI Key: SOVNDLFKPGLMEE-NKWVEPMBSA-N
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Description

Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate: is an organic compound characterized by its unique structure, which includes a cyclopentene ring with a hydroxyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentadiene, which undergoes a Diels-Alder reaction with an appropriate dienophile to form a cyclopentene derivative.

    Hydroxylation: The cyclopentene derivative is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.

    Esterification: Finally, the hydroxylated cyclopentene is esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The hydroxyl group in the compound can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and hydroxylation.

Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry studies.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Methyl 2-((1S,4S)-4-hydroxycyclohexyl)acetate: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentene ring.

    Methyl 2-((1S,4S)-4-hydroxycyclopentyl)acetate: This compound differs by having a saturated cyclopentane ring.

Uniqueness: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is unique due to the presence of the cyclopentene ring, which imparts distinct chemical properties and reactivity compared to its saturated or cyclohexane counterparts.

Properties

IUPAC Name

methyl 2-[(1S,4S)-4-hydroxycyclopent-2-en-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h2-3,6-7,9H,4-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVNDLFKPGLMEE-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1C[C@@H](C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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